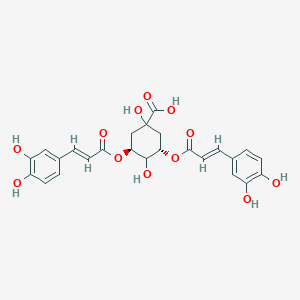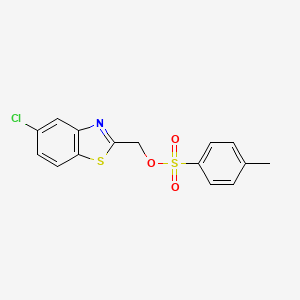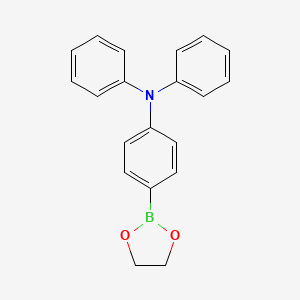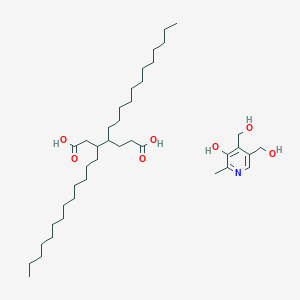![molecular formula C7H5BrN4O2 B13146091 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzotriazole core. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield various substituted benzotriazoles.
- Reduction reactions yield 4-amino-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole.
- Oxidation reactions yield 4-bromo-2-carboxy-7-nitro-2H-benzo[d][1,2,3]triazole.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dibromo-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole
- 4-Bromo-2-nitrobenzoic acid
Comparison: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to 4,7-dibromo-2H-benzo[d][1,2,3]triazole, it has a methyl group that can influence its solubility and interaction with biological targets. The nitro group also provides additional sites for chemical modification and potential bioactivity.
Eigenschaften
Molekularformel |
C7H5BrN4O2 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
4-bromo-2-methyl-7-nitrobenzotriazole |
InChI |
InChI=1S/C7H5BrN4O2/c1-11-9-6-4(8)2-3-5(12(13)14)7(6)10-11/h2-3H,1H3 |
InChI-Schlüssel |
PHNKHEFTXWMSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C2C(=CC=C(C2=N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)


![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)

![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)



![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)


